molecular formula C10H22Cl2N2O2 B1451225 2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride CAS No. 1396965-09-5

2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride

Cat. No.: B1451225
CAS No.: 1396965-09-5
M. Wt: 273.2 g/mol
InChI Key: NFBVPNDENMQSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N2O2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its role in biochemical studies and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride typically involves the reaction of 1-methylpiperidine with methylamine and propionic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines .

Scientific Research Applications

2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

    Biology: Employed in biochemical assays to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not used clinically.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biochemical targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

2-[methyl-(1-methylpiperidin-4-yl)amino]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-8(10(13)14)12(3)9-4-6-11(2)7-5-9;;/h8-9H,4-7H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBVPNDENMQSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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